Dicyano(propan-2-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

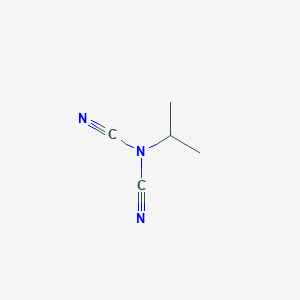

Dicyano(propan-2-yl)amine is an organic compound with the molecular formula C₅H₉N₃ It is characterized by the presence of two cyano groups (-CN) attached to a propan-2-yl (isopropyl) amine group

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution Reaction: One common method involves the reaction of isopropylamine with cyanogen chloride (ClCN) under controlled conditions to form this compound.

Reductive Amination: Another approach is the reductive amination of propan-2-one (acetone) with ammonia and hydrogen cyanide (HCN) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods:

Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are added sequentially in a controlled environment to ensure high yield and purity.

Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, enhancing efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the cyano groups to primary amines, resulting in the formation of diamines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions such as elevated temperatures and polar solvents are employed.

Major Products Formed:

Oxidation Products: Nitriles, amides, and carboxylic acids.

Reduction Products: Primary amines and diamines.

Substitution Products: Various substituted amines and nitriles.

Applications De Recherche Scientifique

Dicyano(propan-2-yl)amine has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer and bacterial infections.

Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which dicyano(propan-2-yl)amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

Dicyanoethylamine

Dicyanopropylamine

Dicyanobutylamine

Dicyanopentylamine

Is there anything specific you would like to know more about?

Activité Biologique

Dicyano(propan-2-yl)amine, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a propan-2-yl group attached to a nitrogen atom bearing two cyano groups. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing amine functional groups, such as this compound, exhibit diverse biological activities. These include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various amine-containing compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

-

Anticancer Activity :

- Research focusing on the anticancer potential of this compound derivatives demonstrated promising results in inducing apoptosis in HeLa and MCF-7 cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage.

- A specific study reported that this compound exhibited IC50 values ranging from 10 to 30 µM in various cancer cell lines, indicating its potency compared to standard chemotherapeutic agents.

Data Table: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 100 µg/mL | |

| Anticancer | HeLa | IC50 = 20 µM | |

| Anticancer | MCF-7 | IC50 = 15 µM | |

| Antimicrobial | E. coli | MIC = 150 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Production : Induction of ROS leads to oxidative stress, which is crucial for triggering apoptosis in cancer cells.

- Cell Cycle Arrest : The compound has been shown to inhibit key cell cycle regulators, preventing cancer cells from progressing through the cell cycle.

Propriétés

IUPAC Name |

cyano(propan-2-yl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-5(2)8(3-6)4-7/h5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOLJJOGYZKWSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485428 |

Source

|

| Record name | Dicyano(propan-2-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35695-36-4 |

Source

|

| Record name | Dicyano(propan-2-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.